1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-Cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a triazole ring substituted with a cyclohexyl group and a carboxylic acid functional group
Mechanism of Action
Target of Action
The primary target of 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid is the carbonic anhydrase-II enzyme . This enzyme plays a crucial role in maintaining the pH balance in the body by catalyzing the reversible reaction of carbon dioxide into bicarbonate ions .
Mode of Action
It is suggested that the compound may interact with its target, the carbonic anhydrase-ii enzyme, leading to inhibition of the enzyme’s activity .
Biochemical Pathways
The inhibition of the carbonic anhydrase-II enzyme by this compound affects the carbon dioxide-bicarbonate ion equilibrium in the body. This could potentially impact various biochemical pathways, particularly those related to pH regulation and electrolyte balance .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibitory effect on the carbonic anhydrase-II enzyme. By inhibiting this enzyme, the compound could potentially disrupt the balance of carbon dioxide and bicarbonate ions in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized through a multi-step process involving the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction typically involves the reaction of an azide with an alkyne to form the triazole ring. The cyclohexyl group can be introduced via a Grignard reaction or other alkylation methods. The carboxylic acid group is usually introduced through oxidation reactions or carboxylation processes.
Industrial Production Methods: Industrial production of this compound often involves scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The triazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1-Cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a phenyl group instead of a cyclohexyl group.
1-Methyl-1H-1,2,3-triazole-4-carboxylic acid: Contains a methyl group instead of a cyclohexyl group.
1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid: Features a benzyl group in place of the cyclohexyl group.
Uniqueness: 1-Cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the cyclohexyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from other triazole derivatives and potentially more suitable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-cyclohexyltriazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c13-9(14)8-6-12(11-10-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQZQJMGYRDNTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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